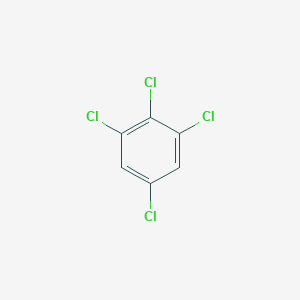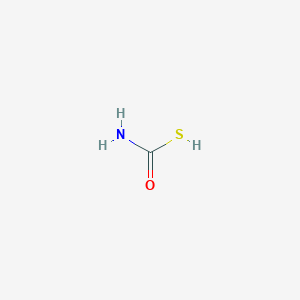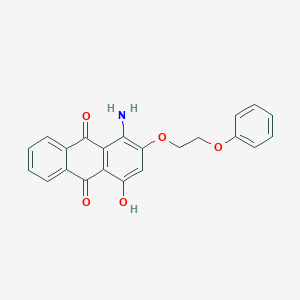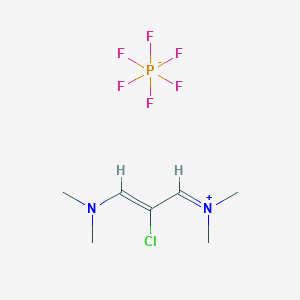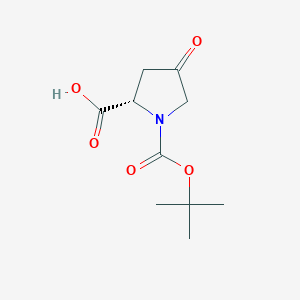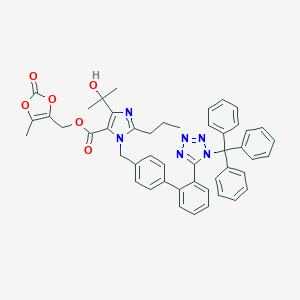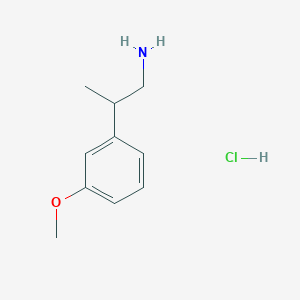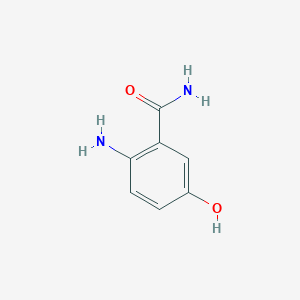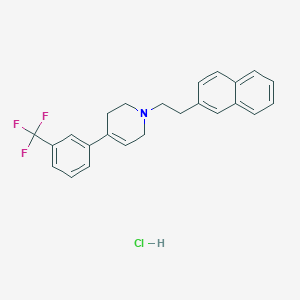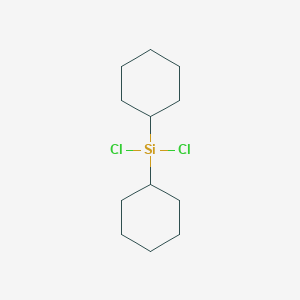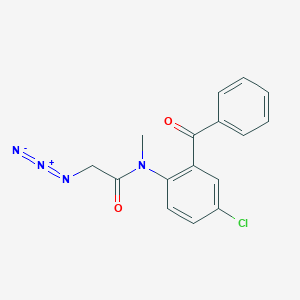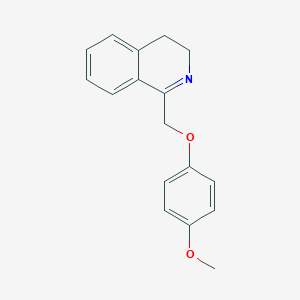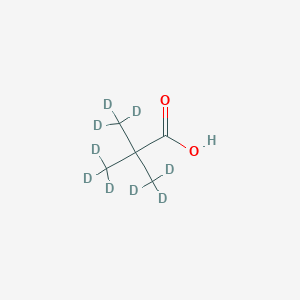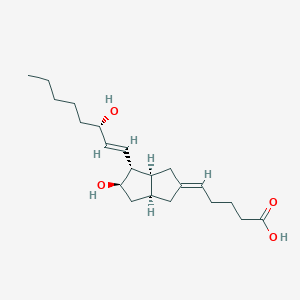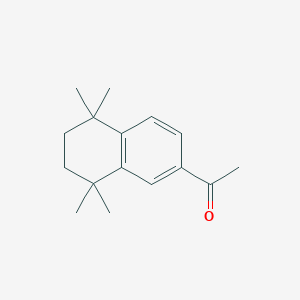
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Vue d'ensemble
Description
The compound "1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone" is a chemical derivative of tetrahydronaphthalene, which is a saturated form of naphthalene. This compound is structurally characterized by the presence of a tetramethyl group and an ethanone moiety attached to the tetrahydronaphthalene core. The compound's derivatives and related structures have been explored for various chemical properties and biological activities .
Synthesis Analysis
The synthesis of related tetrahydronaphthalene derivatives has been reported through various methods. For instance, a one-step procedure was developed for the multigram synthesis of 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione, which is closely related to the compound . Additionally, the synthesis of Schiff base compounds involving tetrahydronaphthalene as a precursor has been characterized by spectroscopic methods, indicating the versatility of tetrahydronaphthalene derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been extensively studied using various techniques. For example, the crystal structure of a closely related compound, 1-[(1R*,4S*)-4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone, revealed a half-chair conformation with specific orientations of the methyl and acetyl groups . Such detailed structural information is crucial for understanding the reactivity and interaction of these compounds.
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives participate in a range of chemical reactions. They have been used as precursors for the synthesis of thiazolidinones and benzothiazepinones, with the reaction outcomes influenced by the nature of substituents on the arenealdehydes used . The reactivity of these compounds is also demonstrated in their ability to form Schiff bases and undergo further transformations, as evidenced by the synthesis of (Z)-1-((5,6,7,8-tetrahydronaphthalen-1-ylamino)methylene)naphthalen-2(1H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives are diverse and have been the subject of various studies. For instance, the fluorescence enhancement of europium (III) perchlorate by 1,10-phenanthroline on a naphthalene-ethanone complex indicates the potential of these compounds in materials science . Additionally, the antioxidant and tumor inhibitory activities of certain derivatives highlight their significance in medicinal chemistry . Computational studies, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to predict the properties and behavior of these compounds in different environments .
Applications De Recherche Scientifique
Fragrance and Odorant Chemistry
- A study by Büttner et al. (2007) involved the synthesis of disila‐okoumal, a silicon analogue of the ambergris odorant okoumal, from 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)ethanone. The resulting compounds exhibited typical ambery odor notes with woody facets (Büttner et al., 2007).
Chemical Synthesis and Reactivity
- Hossini et al. (2011) conducted a Friedel-Craft acylation study using a compound synthesized from 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, showcasing its potential in chemical reactions and compound synthesis (Hossini et al., 2011).
Antiviral Applications
- Mohamed et al. (2010) explored the synthesis of heterocyclic derivatives conjugated with the tetrahydronaphthalene moiety from 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, demonstrating significant antiviral activities comparable to Acyclovir (Mohamed et al., 2010).
Synthesis of Derivatives for Various Applications
- Zherebtsov et al. (2020) developed a one-step procedure for synthesizing derivatives of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol from 1-substituted derivatives, highlighting its versatility in creating various chemical compounds (Zherebtsov et al., 2020).
Silicon-Based Drugs and Odorants
- Büttner et al. (2007) also demonstrated the use of 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, synthesized from 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, in the development of silicon-based drugs and odorants (Büttner et al., 2007).
Anticancer Activity
- Amin et al. (2009) synthesized tetralin-6-ylpyridine and tetralin-6-ylpyrimidine derivatives starting from 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone, assessing their anticancer activity, particularly against liver and breast cancer (Amin et al., 2009).
Photochemical Studies
- Beckwith et al. (1988) conducted a photochemistry study on benzobicyclo[2.2.2]octan-2-ones, synthesized from compounds related to 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, unveiling various photoproducts and their potential applications (Beckwith et al., 1988).
Eco-Friendly Chemical Synthesis
- Damera and Pagadala (2023) explored an eco-friendly approach for constructing multi-functionalized benzenes using derivatives of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, demonstrating the compound's potential in sustainable chemistry practices (Damera & Pagadala, 2023).
Gold-Catalyzed Reactions
- Chan et al. (2009) investigated the gold-catalyzed isomerization of 2-alkynyl-1-tetralones, derived from 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, which resulted in the formation of 2-naphthylmethyl ketones, highlighting the compound's role in facilitating gold-catalyzed chemical reactions (Chan et al., 2009).
Safety And Hazards
Orientations Futures
The compound is a synthetic ketone fragrance also known as OTNE (octahydrotetramethyl acetophenone) and by other commercial trade names such as: Iso E Super, Iso Gamma Super, Anthamber, Amber Fleur, Boisvelone, Iso Ambois, Amberlan, Iso Velvetone, Orbitone, Amberonne. It is a synthetic woody odorant and is used as a fragrance ingredient in perfumes, laundry products, and cosmetics . Its future directions could involve further exploration of its uses in these areas.
Propriétés
IUPAC Name |
1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUSZOMIBSDQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372661 | |
| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
CAS RN |
17610-21-8 | |
| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

